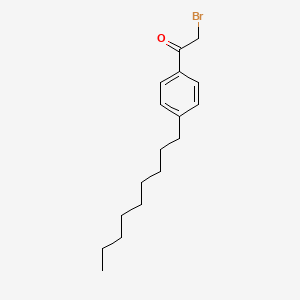![molecular formula C7H17FOSi B14499628 3-[Diethyl(fluoro)silyl]propan-1-ol CAS No. 63452-20-0](/img/structure/B14499628.png)
3-[Diethyl(fluoro)silyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Diethyl(fluoro)silyl]propan-1-ol is an organosilicon compound with the molecular formula C7H17FOSi It is characterized by the presence of a fluoro-substituted silyl group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethyl(fluoro)silyl]propan-1-ol typically involves the reaction of diethylfluorosilane with 3-chloropropanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethylfluorosilyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure efficient and consistent production.
Análisis De Reacciones Químicas
Types of Reactions
3-[Diethyl(fluoro)silyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The fluoro-substituted silyl group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of silanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-[Diethyl(fluoro)silyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Diethyl(fluoro)silyl]propan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted silyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The hydroxyl group can undergo various chemical transformations, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Similar structure but with a phenyl group instead of a fluoro group.
3-[Diethyl(methyl)silyl]propan-1-ol: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
3-[Diethyl(fluoro)silyl]propan-1-ol is unique due to the presence of the fluoro-substituted silyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
63452-20-0 |
|---|---|
Fórmula molecular |
C7H17FOSi |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
3-[diethyl(fluoro)silyl]propan-1-ol |
InChI |
InChI=1S/C7H17FOSi/c1-3-10(8,4-2)7-5-6-9/h9H,3-7H2,1-2H3 |
Clave InChI |
YKLRFIJLCHKCKO-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CCCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


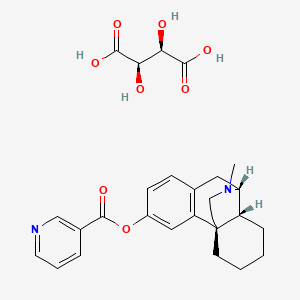

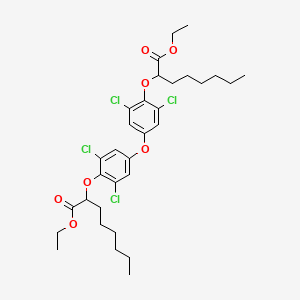
![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
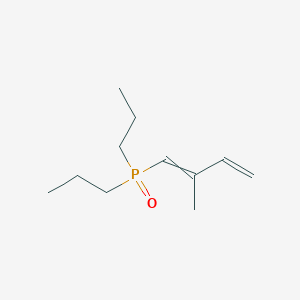
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
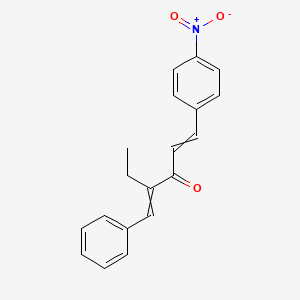
-lambda~5~-phosphane](/img/structure/B14499581.png)

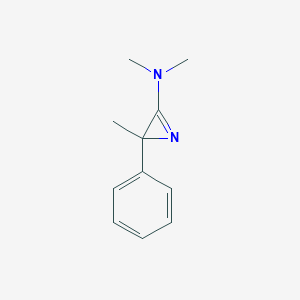
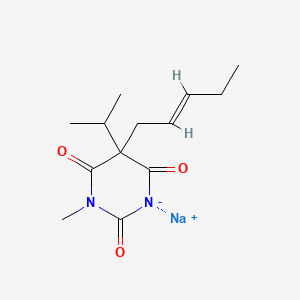
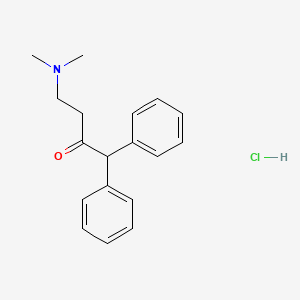
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
